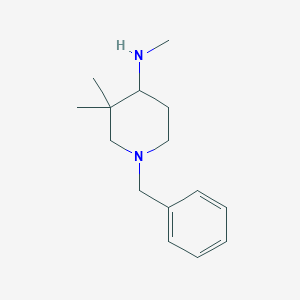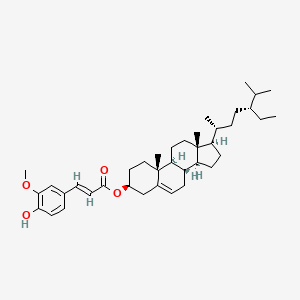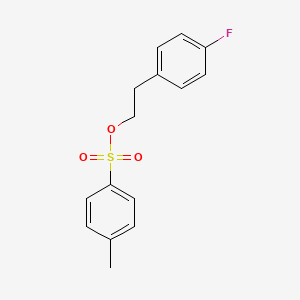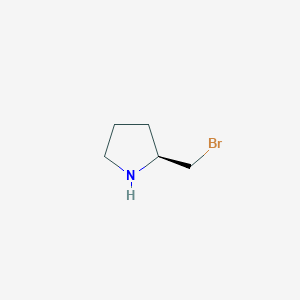
Bismuth trioleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth trioleate: is an organometallic compound consisting of bismuth and oleic acid. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used as a precursor in the synthesis of bismuth-based nanoparticles and other bismuth-containing compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bismuth trioleate can be synthesized through the reaction of bismuth nitrate with oleic acid. The reaction typically involves dissolving bismuth nitrate in a suitable solvent, such as ethanol, and then adding oleic acid to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process may include additional purification steps, such as filtration and recrystallization, to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Bismuth trioleate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form bismuth oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to metallic bismuth or other reduced bismuth species.
Substitution: this compound can participate in substitution reactions where the oleate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using various organic ligands and appropriate solvents.
Major Products Formed:
Oxidation: Bismuth oxide and other bismuth-containing oxides.
Reduction: Metallic bismuth and reduced bismuth compounds.
Substitution: Bismuth complexes with different organic ligands.
Aplicaciones Científicas De Investigación
Chemistry: Bismuth trioleate is used as a precursor in the synthesis of bismuth-based nanoparticles, which have applications in catalysis, materials science, and environmental remediation.
Biology: In biological research, this compound is explored for its potential antimicrobial properties and its role in drug delivery systems.
Medicine: Bismuth-based compounds, including this compound, are investigated for their therapeutic potential in treating gastrointestinal disorders and as components in radiopharmaceuticals.
Industry: this compound is used in the production of bismuth-containing materials, such as coatings and pigments, due to its stability and unique properties.
Mecanismo De Acción
The mechanism of action of bismuth trioleate involves its interaction with biological molecules and cellular structures. Bismuth ions can bind to proteins and enzymes, disrupting their function and leading to antimicrobial effects. In drug delivery systems, this compound can facilitate the transport of therapeutic agents to target sites, enhancing their efficacy.
Comparación Con Compuestos Similares
Bismuth subsalicylate: Used in medicine for gastrointestinal disorders.
Bismuth nitrate: A precursor in the synthesis of various bismuth compounds.
Bismuth oxide: Used in materials science and catalysis.
Uniqueness: Bismuth trioleate is unique due to its combination of bismuth and oleic acid, which imparts specific properties such as solubility in organic solvents and the ability to form stable complexes. This makes it particularly useful in the synthesis of bismuth-based nanoparticles and other advanced materials.
Propiedades
Número CAS |
52951-38-9 |
|---|---|
Fórmula molecular |
C18H34BiO2 |
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
bismuth;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Bi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |
Clave InChI |
MKDXWSPEANCYFR-KVVVOXFISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Bi+3] |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)O.[Bi] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)O.[Bi] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















